Cas no 871125-82-5 ((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
- 4-(4′-Fluorobenzyloxy)phenylboronic acid
- 4-(4'-FLUOROBENZYLOXY)PHENYLBORONIC ACID
- Boronic acid,B-[4-[(4-fluorophenyl)methoxy]phenyl]-
- {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
- HNQLLMVLGZJPJT-UHFFFAOYSA-N
- X2581
- CS-0157514
- MFCD07784403
- (4-((4-Fluorobenzyl)oxy)phenyl)boronicacid
- D82714
- 4-[(4-Fluorobenzyl)oxy]phenylboronic Acid
- AS-65727
- DTXSID20584736
- SY317019
- [4-[(4-fluorophenyl)methoxy]phenyl]boronic acid
- A900037
- 4-((4-fluorobenzyl)oxy)phenylboronic acid
- BP-11449
- FT-0710910
- 4-(4'-Fluorobenzyloxy)phenylboronic acid, >=95%
- AKOS009318400
- 871125-82-5
- SCHEMBL2345827
- DB-076843
- 4-[(4-FLUOROPHENYL)METHOXY]PHENYLBORONIC ACID
-
- MDL: MFCD07784403
- インチ: 1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2
- InChIKey: HNQLLMVLGZJPJT-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])OC1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 246.0863526g/mol
- どういたいしつりょう: 246.0863526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7
じっけんとくせい
- 密度みつど: 1.26
- ゆうかいてん: 165-170 °C
- ふってん: 423.2°C at 760 mmHg
- フラッシュポイント: 209.7°C
- 屈折率: 1.577
- PSA: 49.69000
- LogP: 1.08450
- じょうきあつ: 0.0±1.1 mmHg at 25°C
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB271574-25 g |
4-(4'-Fluorobenzyloxy)phenylboronic acid; . |
871125-82-5 | 25g |
€639.10 | 2023-04-26 | ||
Apollo Scientific | PC430510-1g |
4-(4'-Fluorobenzyloxy)phenylboronic acid |
871125-82-5 | 1g |
£30.00 | 2025-02-21 | ||
Chemenu | CM137489-5g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95%+ | 5g |
$112 | 2023-02-01 | |
Chemenu | CM137489-5g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95 % | 5g |
$94 | 2021-08-05 | |
Ambeed | A252384-250mg |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95% | 250mg |
$14.0 | 2024-04-16 | |
Aaron | AR003KR0-1g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95% | 1g |
$37.00 | 2025-02-10 | |
eNovation Chemicals LLC | D749294-1g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 1g |
$80 | 2024-06-07 | |
eNovation Chemicals LLC | D749294-250mg |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 250mg |
$65 | 2025-02-21 | |
Ambeed | A252384-1g |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95% | 1g |
$39.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA680-200mg |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |
871125-82-5 | 95+% | 200mg |
81.0CNY | 2021-07-10 |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acidに関する追加情報
Introduction to (4-((4-Fluorobenzyl)oxy)phenyl)boronic Acid (CAS No. 871125-82-5)
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 871125-82-5, this compound is recognized for its unique structural properties and potential applications in medicinal chemistry. Boronic acids, in general, are widely studied due to their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, particularly in drug discovery.
The molecular structure of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid consists of a phenyl ring substituted with a boronic acid functional group and an additional 4-fluorobenzyl moiety. This particular arrangement imparts distinct chemical reactivity and biological activity, making it a valuable tool in the development of novel therapeutic agents. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on boronic acid derivatives due to their versatility in medicinal chemistry. Specifically, compounds like (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid have been explored for their potential in targeting various diseases, including cancer and inflammatory disorders. The boronic acid group facilitates interactions with biological molecules, making it an attractive scaffold for designing small-molecule inhibitors.
One of the most notable applications of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is in the context of targeted protein degradation. Recent studies have demonstrated that boronic acid-containing compounds can effectively bind to specific proteases, leading to their inhibition or degradation. This approach has shown promise in treating diseases caused by aberrant protein accumulation, such as certain types of cancer. The 4-fluorobenzyl substituent plays a crucial role in optimizing these interactions by enhancing binding affinity and selectivity.
The synthesis of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid involves multi-step organic reactions, typically starting from readily available precursors. Advanced synthetic methodologies have been developed to ensure high yields and purity, which are essential for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions is particularly relevant here, as it allows for the efficient formation of carbon-carbon bonds necessary for constructing the complex molecular framework.
The pharmacological properties of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid have been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent activity against various disease models, including those involving enzymatic targets such as proteases and kinases. The ability to modulate these enzymes opens up possibilities for treating a wide range of conditions, from oncological disorders to metabolic diseases.
In conclusion, (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid (CAS No. 871125-82-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable candidate for further development into therapeutic agents. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to play a crucial role in addressing unmet medical needs.
871125-82-5 ((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid) 関連製品
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